molecular formula C21H24ClNOS B14192946 Fluoren-9-imine;oct-7-ene-1-sulfinyl chloride CAS No. 923279-58-7

Fluoren-9-imine;oct-7-ene-1-sulfinyl chloride

Katalognummer: B14192946
CAS-Nummer: 923279-58-7
Molekulargewicht: 373.9 g/mol
InChI-Schlüssel: HBJZFLPBOUTXOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluoren-9-imine;oct-7-ene-1-sulfinyl chloride is a chemical compound with the molecular formula C21H24ClNOS and a molecular weight of 373.9 g/mol . This compound is known for its unique structure, which combines a fluoren-9-imine moiety with an oct-7-ene-1-sulfinyl chloride group. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of fluoren-9-imine;oct-7-ene-1-sulfinyl chloride involves several steps. One common method includes the reaction of fluoren-9-imine with oct-7-ene-1-sulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Fluoren-9-imine;oct-7-ene-1-sulfinyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the imine group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) or transfer hydrogenation with formic acid are typical methods.

    Substitution: The sulfinyl chloride group can undergo nucleophilic substitution reactions with amines to form sulfinamides.

The major products formed from these reactions include sulfoxides, sulfones, amines, and sulfinamides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Fluoren-9-imine;oct-7-ene-1-sulfinyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of chiral amines and sulfinamides.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. The compound’s reactivity and selectivity make it a candidate for the synthesis of biologically active molecules.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of fluoren-9-imine;oct-7-ene-1-sulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The imine group can participate in nucleophilic addition reactions, while the sulfinyl chloride group can undergo nucleophilic substitution. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of stable intermediates and transition states .

Molecular targets and pathways involved in its action include interactions with enzymes and proteins, where the compound can act as an inhibitor or activator. Its ability to form covalent bonds with biological molecules makes it a useful tool in studying biochemical pathways and mechanisms.

Vergleich Mit ähnlichen Verbindungen

Fluoren-9-imine;oct-7-ene-1-sulfinyl chloride can be compared with other similar compounds, such as sulfenamides, sulfinamides, and sulfonamides. These compounds share similar functional groups but differ in their reactivity and applications .

    Sulfenamides: These compounds have a sulfur-nitrogen bond and are used in the vulcanization of rubber and as intermediates in organic synthesis.

    Sulfinamides: Similar to this compound, sulfinamides are used in the synthesis of chiral amines and as reagents in asymmetric synthesis.

    Sulfonamides: These compounds contain a sulfonyl group and are widely used as antibiotics and in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its combination of the fluoren-9-imine and oct-7-ene-1-sulfinyl chloride moieties, which provide distinct reactivity and selectivity in chemical reactions .

Eigenschaften

CAS-Nummer

923279-58-7

Molekularformel

C21H24ClNOS

Molekulargewicht

373.9 g/mol

IUPAC-Name

fluoren-9-imine;oct-7-ene-1-sulfinyl chloride

InChI

InChI=1S/C13H9N.C8H15ClOS/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;1-2-3-4-5-6-7-8-11(9)10/h1-8,14H;2H,1,3-8H2

InChI-Schlüssel

HBJZFLPBOUTXOJ-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCCCS(=O)Cl.C1=CC=C2C(=C1)C3=CC=CC=C3C2=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.